molecular formula C8H16N2O B1177983 latroinsectotoxin CAS No. 130810-27-4

latroinsectotoxin

Cat. No.: B1177983
CAS No.: 130810-27-4
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Latroinsectotoxins are a group of high-molecular-weight neurotoxins found in the venom of black widow spiders (genus Latrodectus). These toxins are specifically insecticidal and are part of a larger family of latrotoxins, which also includes vertebrate-specific and crustacean-specific toxins. Latroinsectotoxins are known for their ability to induce massive neurotransmitter release at insect neuromuscular junctions, leading to paralysis and death of the prey .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of latroinsectotoxins involves complex biosynthetic pathways within the venom glands of black widow spiders. The genes encoding these toxins are transcribed and translated into precursor proteins, which undergo post-translational modifications to become active toxins.

Industrial Production Methods: Industrial production of latroinsectotoxins is not currently feasible due to the intricate nature of their biosynthesis. recombinant DNA technology has been explored to produce these toxins in bacterial or yeast expression systems. This involves cloning the genes encoding latroinsectotoxins into suitable vectors, transforming the host cells, and inducing protein expression under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: Latroinsectotoxins primarily undergo protein-protein interactions and membrane insertion reactions. They do not typically participate in classical chemical reactions such as oxidation, reduction, or substitution.

Common Reagents and Conditions: The activation of latroinsectotoxins involves proteolytic cleavage by specific enzymes within the venom glands. Calcium ions play a crucial role in stabilizing the toxin structure and facilitating its insertion into the target cell membranes .

Major Products Formed: The major products formed from the activation of latroinsectotoxins are the active toxin molecules that can form cation-permeable pores in the membranes of insect neuromuscular junctions .

Scientific Research Applications

Latroinsectotoxins have several scientific research applications, including:

Mechanism of Action

Latroinsectotoxins exert their effects by binding to specific receptors on the surface of insect neuronal cells. This binding induces the formation of tetrameric pores in the cell membrane, allowing the influx of calcium ions. The increased intracellular calcium concentration triggers massive exocytosis of neurotransmitters, leading to overstimulation of the neuromuscular junction and subsequent paralysis . The molecular targets include insect neurexin-1 homologs and other receptor proteins involved in neurotransmitter release .

Comparison with Similar Compounds

Uniqueness: Latroinsectotoxins are unique in their specificity for insect neuromuscular junctions and their ability to form cation-permeable pores in the target cell membranes. This specificity makes them valuable tools for studying insect neurobiology and developing targeted insecticides .

Properties

CAS No.

130810-27-4

Molecular Formula

C8H16N2O

Molecular Weight

0

Synonyms

latroinsectotoxin

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.